L-ascorbic acid-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

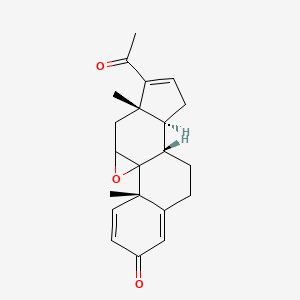

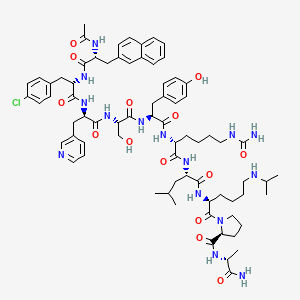

L-Ascorbic acid-1-13C, also known as L-threoascorbic acid-1-13C, is the labelled analogue of Vitamin C . It is a naturally occurring organic compound with antioxidant properties . This stable isotope internal standard is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications .

Molecular Structure Analysis

The empirical formula of L-ascorbic acid-1-13C is 13CC5H8O6 . Its molecular weight is 177.12 .Chemical Reactions Analysis

L-Ascorbic acid-1-13C is an endogenous antioxidant agent . It can inhibit selectively Cav3.2 channels with an IC50 of 6.5 μM .Physical And Chemical Properties Analysis

L-Ascorbic acid-1-13C is a white to beige powder . It has a melting point of 193 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Role in Iron Metabolism and Toxicity : L-ascorbic acid exhibits pro-oxidant activity by reducing Fe3+ to Fe2+, which accelerates the redox cycle in the Fenton reaction, leading to the formation of toxic hydroxyl radicals. This understanding is crucial for the therapeutic and toxic effects of the interaction of ascorbic acid with iron (Timoshnikov et al., 2020).

Environmental Stress Sensitivity in Plants : L-ascorbic acid plays a vital role in plant environmental stress adaptation. The soz1 mutant, with only 30% of normal ascorbate concentration, shows increased sensitivity to ozone, sulfur dioxide, and UV-B irradiation, highlighting ascorbate's importance in plant defense against environmental stresses (Conklin et al., 1996).

Stimulation of Vitamin C Biosynthesis : Methyl jasmonate treatment increases the de novo synthesis of ascorbic acid in plant cells, indicating a hormonal regulation of vitamin C biosynthesis. This finding provides insight into plant responses to stress and the role of ascorbic acid in these processes (Wolucka et al., 2005).

Metabolic Correlations in Fruit Juices : L-ascorbic acid in fruit juices shows a specific 13C enrichment relative to its precursor glucose. This finding is significant for understanding the metabolic pathways and isotopic balances in fruit juices (Weber et al., 1997).

Direct Ascorbic Acid Fuel Cells : L-ascorbic acid is explored as an environmentally friendly fuel for direct ascorbic acid fuel cells (DAAFCs). Understanding the factors affecting power generation in DAAFCs can guide the development of more efficient fuel cell technologies (Zeng et al., 2008).

Vitamin C Transport in Humans : The molecular cloning of human vitamin C transporter SVCT1 shows its role in mediating high-affinity L-ascorbic acid transport, crucial for vitamin C metabolism and availability in various tissues (Wang et al., 2000).

Safety And Hazards

Direcciones Futuras

L-Ascorbic acid-1-13C is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications . It can be used as a stable isotope internal standard for accurate data interpretation in specific biological samples by LC-MS/MS .

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-HYAXHRHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C([13C](=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-ascorbic acid-1-13C | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)